molecular formula C9H12N2O2 B13783236 N-(3-Hydroxy-pyridin-2-yl)-isobutyramide

N-(3-Hydroxy-pyridin-2-yl)-isobutyramide

Cat. No.: B13783236
M. Wt: 180.20 g/mol
InChI Key: OBUNTTCAECTQQP-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-pyridin-2-yl)-isobutyramide is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and an isobutyramide substituent at the 2-position. This compound belongs to a broader class of amide-functionalized heterocycles, which are of interest in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-(3-hydroxypyridin-2-yl)-2-methylpropanamide

InChI

InChI=1S/C9H12N2O2/c1-6(2)9(13)11-8-7(12)4-3-5-10-8/h3-6,12H,1-2H3,(H,10,11,13)

InChI Key

OBUNTTCAECTQQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide typically involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid with isobutyramide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-pyridin-2-yl)-isobutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

    Reduction: Formation of N-(3-aminopyridin-2-yl)-isobutyramide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxy-pyridin-2-yl)-isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxy and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between N-(3-Hydroxy-pyridin-2-yl)-isobutyramide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes Reference ID
This compound C₉H₁₂N₂O₂ 180.20 (calc.) 3-OH pyridine, 2-isobutyramide Hypothesized use in drug synthesis Inferred
N-(3-Hydroxypyridin-2-yl)acetamide C₇H₈N₂O₂ 152.15 3-OH pyridine, 2-acetamide Simpler analog; potential precursor
Thiamidol (N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide) C₁₃H₁₄N₂O₃S 278.33 Thiazole, 2-isobutyramide, dihydroxyphenyl Cosmetic ingredient (skin brightening)
N-(3-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 3-Br pyridine, 2-acetamide Intermediate in organic synthesis
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide C₂₂H₂₈FN₂O 380.48 Piperidine, 4-fluorophenyl, isobutyramide Opioid analog (4F-iBF)

Functional Group Impact on Properties

  • Hydroxyl Group (3-OH Pyridine): The presence of a hydroxyl group in this compound likely enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like N-(3-Bromopyridin-2-yl)acetamide . This could improve solubility in polar solvents or binding affinity in biological targets.
  • Isobutyramide vs.
  • Heterocycle Variations : Thiamidol replaces the pyridine ring with a thiazole, incorporating a dihydroxyphenyl group for targeted cosmetic applications , whereas the opioid analog 4F-iBF uses a piperidine core for receptor binding .

Physicochemical Properties

  • Solubility : Hydroxyl and amide groups in this compound may confer moderate water solubility, similar to N-(3-Hydroxypyridin-2-yl)acetamide .
  • Stability : Brominated analogs (e.g., N-(3-Bromopyridin-2-yl)acetamide) are likely more stable under acidic conditions due to reduced electron density on the pyridine ring .

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